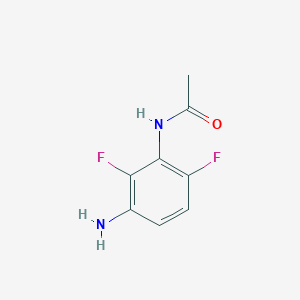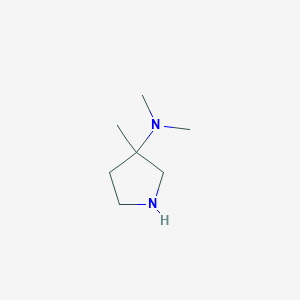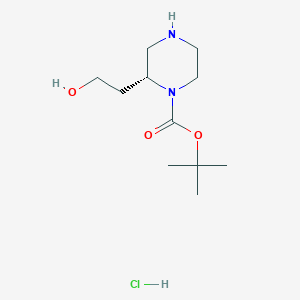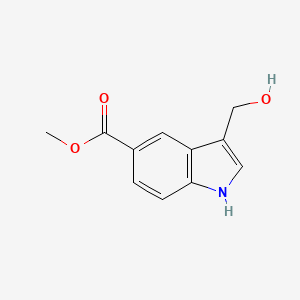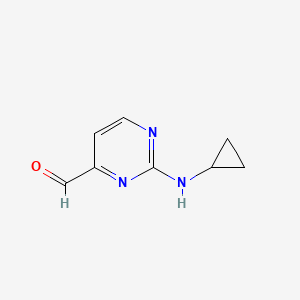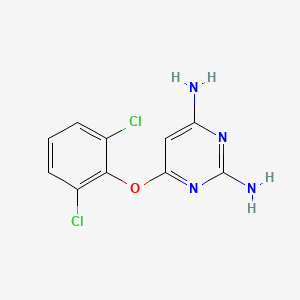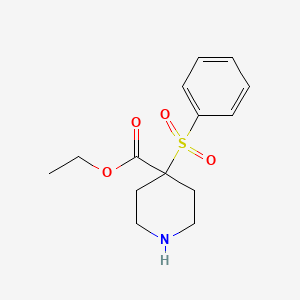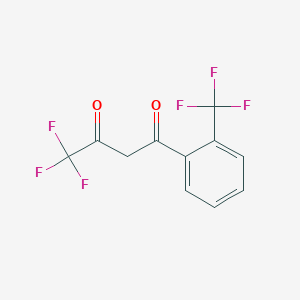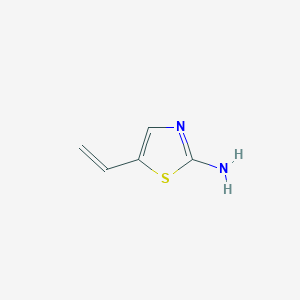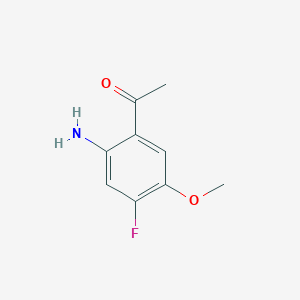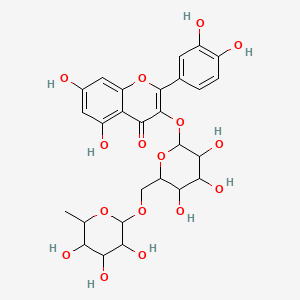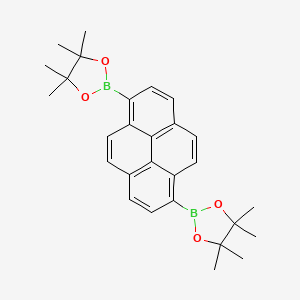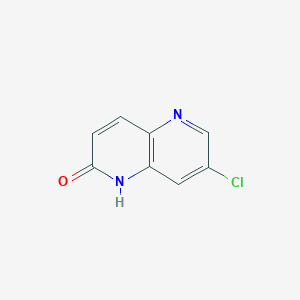
7-Chloro-1,5-naphthyridin-2(1H)-one
Vue d'ensemble
Description
7-Chloro-1,5-naphthyridin-2(1H)-one is a chemical compound that belongs to the naphthyridinone class of molecules. This compound and its derivatives are of significant interest due to their biological activities, particularly as inhibitors of protein tyrosine kinases, which are important targets in the development of anticancer drugs.
Synthesis Analysis
The synthesis of 7-substituted naphthyridinones, such as those with a 7-chloro group, typically involves the condensation of diamino-substituted nicotinaldehydes with appropriate acetonitriles. For instance, 4,6-diaminonicotinaldehyde was condensed with 2,6-dichlorophenylacetonitrile to produce a compound that was further modified to introduce various substituents at the 2- and 7-positions. This process included diazotization and subsequent reactions to achieve the desired substitution pattern . Another synthetic route for a related 7-chloro naphthyridinone involved a series of steps including reduction, regioselective deprotonation and methylation, followed by selenation, oxidation, and elimination to regenerate the double bond . Additionally, a rapid and efficient synthesis of a 7-chloro-6-fluoro naphthyridinone derivative was optimized, yielding a total of 63.69% over two steps, which included substitution and hydrolysis .
Molecular Structure Analysis
The molecular structure of 7-chloro-1,5-naphthyridin-2(1H)-one derivatives is characterized by the presence of a naphthyridinone core with various substituents that can influence the compound's biological activity. The position and nature of these substituents are critical for the compound's ability to interact with biological targets such as protein kinases. The synthesis of isomeric naphthyridinones was also explored to evaluate the contributions of different aza atoms in the ring system to the inhibitory activity .
Chemical Reactions Analysis
The chemical reactivity of 7-chloro-1,5-naphthyridin-2(1H)-one derivatives involves various reactions that are used to introduce or modify substituents on the naphthyridinone core. For example, diazotization was used to selectively convert amino groups to other functional groups . The intramolecular 1,3-dipolar cycloaddition reaction was employed as a key step in the synthesis of a 1,8-naphthyridin-5-one derivative, demonstrating the versatility of reactions that can be applied to naphthyridinone compounds .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 7-chloro-1,5-naphthyridin-2(1H)-one are not detailed in the provided papers, such properties are generally influenced by the molecular structure and substituents present on the compound. These properties include solubility, melting point, and stability, which are important for the compound's application in biological systems and drug development. The optimization of synthesis methods, as seen in the preparation of a 7-chloro-6-fluoro derivative, suggests that the physical and chemical properties of these compounds can be fine-tuned for specific applications .
Applications De Recherche Scientifique
Biological Activities and Therapeutic Potential
7-Chloro-1,5-naphthyridin-2(1H)-one, as part of the broader 1,8-naphthyridine derivatives, has garnered attention in scientific research due to its diverse biological activities. These compounds have demonstrated a wide spectrum of biological properties, positioning them as promising scaffolds in therapeutic and medicinal research. Their activities span across antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects. Moreover, these derivatives have shown potential applications in neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. The 1,8-naphthyridine derivatives also exhibit anti-osteoporotic (α(v)β(3) antagonists), anti-allergic, antimalarial, and various other pharmacological activities, highlighting their versatility and potential in drug discovery and development (Madaan, Verma, Kumar, Singh, Jain, & Jaggi, 2015).
Additionally, 7-Methyljugulone, a related naphthoquinone, has been reported to possess a range of pharmacological activities, including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. This compound's hemi-synthesis and its varied pharmacological activities underscore the potential of naphthyridine and naphthoquinone derivatives in pharmaceutical research and their therapeutic applications (Mbaveng & Kuete, 2014).
Propriétés
IUPAC Name |
7-chloro-1H-1,5-naphthyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-5-3-7-6(10-4-5)1-2-8(12)11-7/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVFBZWLRLNTSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1N=CC(=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654007 | |
| Record name | 7-Chloro-1,5-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1,5-naphthyridin-2(1H)-one | |
CAS RN |
959616-26-3 | |
| Record name | 7-Chloro-1,5-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

